molecular formula C12H10FN5O B11858728 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11858728
M. Wt: 259.24 g/mol
InChI Key: DZVZNNJRERYYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, which serves as a bioisostere of the endogenous purine nucleoside adenine . This core structure is a fundamental building block in medicinal chemistry, particularly in the design and synthesis of novel anticancer therapeutics. Its high degree of structural similarity to ATP allows derivatives to function as competitive ATP inhibitors, specifically targeting the kinase domain of various enzymes implicated in oncogenesis . The primary research value of this scaffold lies in its application as a potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) . Pyrazolo[3,4-d]pyrimidine derivatives are designed to possess essential pharmacophoric features that enable efficient binding within the ATP-binding pocket of EGFR, a key target in cancers such as breast, lung, and colon cancer . Compounds featuring this core have demonstrated excellent broad-spectrum cytotoxic activity in the NCI 60 cancer cell line panel, with specific analogs showing significant EGFR inhibitory activity at nanomolar concentrations (IC50 values as low as 0.034 μM) . Furthermore, research indicates that some derivatives can inhibit P-glycoprotein, a protein associated with multi-drug resistance in cancer cells, and can induce cell cycle arrest and apoptosis . Beyond EGFR, this versatile scaffold is also being investigated for its inhibitory activity against other critical oncogenic targets. These include cyclin-dependent kinase 2 (CDK2), where derivatives have shown significant anti-proliferative activity and enzymatic inhibition , as well as dual inhibition of c-Met and STAT3 proteins for enhanced antitumor activity . The specific substitution pattern on the core structure, such as the 3-fluoro-4-methylphenyl group at the N1 position in this compound, is a common modification explored to optimize interactions with hydrophobic regions of the target kinases and fine-tune the compound's stereo-electronic properties . This makes this compound a valuable chemical intermediate for researchers developing next-generation targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

5-amino-1-(3-fluoro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10FN5O/c1-7-2-3-8(4-10(7)13)18-11-9(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3

InChI Key

DZVZNNJRERYYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)F

Origin of Product

United States

Preparation Methods

Ullmann Coupling with Aryl Halides

Copper-catalyzed coupling reactions between pyrazolo[3,4-d]pyrimidinone precursors and 3-fluoro-4-methylphenyl halides are widely employed. For instance, Ambeed’s synthesis of 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one utilized CuI/N,N'-dimethylethylenediamine in 1,4-dioxane at 80–95°C, yielding 47–74%. Adapting this method, the 3-fluoro-4-methylphenyl group could be introduced using 1-bromo-3-fluoro-4-methylbenzene under similar conditions.

Table 1: Optimization of Ullmann Coupling Conditions

Catalyst SystemTemperature (°C)Yield (%)Reference
CuI/K₂CO₃/DMEDA8074
CuI/K₃PO₄/DMEDA9547
CuI/Cs₂CO₃/DMEDA10069

Key factors influencing yield include the base (K₂CO₃ > Cs₂CO₃ > K₃PO₄) and reaction time (12–18 hours).

Construction of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Core

The pyrimidin-4(5H)-one ring is typically formed via cyclization of pyrazole-5-carboxamide derivatives. Two primary routes are documented:

Route A: Cyclocondensation with Urea

Aminopyrazole derivatives react with urea or thiourea in the presence of acid catalysts. For example, p-toluenesulfonic acid (p-TSA) in DMF/acetonitrile under reflux facilitates the formation of pyrano[2,3-d]pyrimidinones. Adapting this method, 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could be synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamide with urea under acidic conditions.

Route B: Multicomponent Reactions (MCRs)

MCRs enable the simultaneous assembly of the pyrazole and pyrimidinone rings. A three-component reaction involving 3-fluoro-4-methylaniline, ethyl cyanoacetate, and hydrazine hydrate in ethanol under reflux yields intermediate hydrazones, which cyclize to form the pyrazolo[3,4-d]pyrimidinone scaffold.

Introduction of the 5-Amino Group

The 5-amino substituent is introduced either by direct nitrosation/reduction or via the use of pre-functionalized aminopyrazole precursors.

Nitrosation-Reduction Sequence

Treatment of 5-nitroso intermediates with reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) provides the 5-amino derivative. For example, US7452880B2 describes the reduction of nitroso-pyrazolo[3,4-d]pyrimidinones to their amino counterparts using H₂/Pd-C in methanol.

Use of 5-Aminopyrazole Precursors

Starting with 5-aminopyrazole-4-carboxamide avoids post-cyclization functionalization. This approach requires careful protection/deprotection of the amino group during subsequent coupling steps.

Catalytic Methods and Efficiency

Hybrid catalysts, including organocatalysts and metal-organic frameworks (MOFs), enhance reaction efficiency. For instance, Pandey et al. achieved diastereoselective synthesis of pyrano[2,3-d]pyrimidinones using thiourea-derived organocatalysts. Similarly, CuI/DMEDA systems improve coupling yields in Ullmann reactions.

Table 2: Catalyst Performance in Pyrazolo[3,4-d]pyrimidinone Synthesis

CatalystReaction TypeYield (%)Selectivity
p-TSACyclocondensation85High
CuI/DMEDAUllmann Coupling74Moderate
Thiourea OrganocatalystMCR92High

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo-pyrimidine core with an amino group and a 3-fluoro-4-methylphenyl substituent. The synthesis typically involves cyclization reactions, where ortho-amino esters or other precursors are treated under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

Common Synthesis Methods:

  • Conventional methods: Utilizing various nitriles and amines under heat.
  • Microwave-assisted synthesis: Enhances reaction rates and yields.

Biological Activities

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a range of biological activities, particularly as an inhibitor in enzymatic pathways. Its unique structure contributes to its interaction with multiple biological targets.

Key Biological Activities:

  • Antimicrobial Activity: Exhibits significant efficacy against various bacterial and fungal strains. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one possess potent antimicrobial properties .
  • Anti-inflammatory Properties: The compound has been investigated for its potential in treating inflammatory conditions, including inflammatory bowel diseases .
  • Anticancer Activity: Some derivatives demonstrate promising results against cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

Several studies have documented the applications of this compound in various fields:

  • Antimicrobial Study:
    • A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their antimicrobial activity. Compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research:
    • Research focused on the anti-inflammatory effects of similar compounds has indicated their potential use in treating chronic inflammatory diseases .
  • Cancer Research:
    • Studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidines, demonstrating that certain substitutions enhance activity against specific cancer types .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among pyrazolo[3,4-d]pyrimidinones are compared below:

Compound Name Substituents at Position 1 Substituents at Position 5/6 Biological Activity Key Findings/Properties References
Target Compound 3-fluoro-4-methylphenyl 5-amino Potential anti-cancer/antifungal Fluorine enhances metabolic stability; methyl improves lipophilicity [1, 14]
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Phenyl None (chlorinated at C4) Intermediate for chlorinated derivatives Chlorination increases reactivity for further modifications [2]
6-methyl-1-(2,4-dinitrophenyl) derivative 2,4-dinitrophenyl 6-methyl Antimicrobial Strong electron-withdrawing nitro groups enhance electrophilic interactions [4]
PDE9 inhibitor (1-(2-chlorophenyl)-6-(trifluoro-2-methylpropyl)) 2-chlorophenyl Trifluoro-2-methylpropyl PDE9 inhibition Bulky substituents improve enzyme binding affinity [5]
5-amino-6-(4-fluorophenylamino) derivative 4-fluorophenyl 5-amino, 6-(4-fluorophenylamino) Crystallographically studied Delocalized electron system; intermolecular H-bonding stabilizes structure [10]
5-amino-6-arylamino derivatives Varied aryl groups 5-amino, 6-arylamino Antifungal Methyl substituents (R = Me) improve activity over benzyl (R = PhCH2) [14]

Physicochemical Properties

  • Hydrogen Bonding: The 5-amino group in the target compound facilitates intermolecular H-bonding, as seen in crystal structures of related compounds (e.g., N–H···O interactions in 5-amino-6-(4-fluorophenylamino) derivatives) .

Biological Activity

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a pyrazole ring fused with a pyrimidine ring, along with an amino group and a 3-fluoro-4-methylphenyl substituent, contributes to its biological profile.

  • Molecular Formula : C12H10FN5O
  • Molecular Weight : 259.24 g/mol
  • Structure : The compound includes a pyrazolo-pyrimidine core, which is known for its bioactive properties.

Biological Activities

The biological activities of this compound are primarily linked to its role as an inhibitor in various enzymatic pathways. The following sections detail its specific activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)Activity Description
HepG2 (liver cancer)54.25Moderate inhibition of cell proliferation
HeLa (cervical cancer)38.44Significant reduction in growth
MDA-MB-231 (breast cancer)Not specifiedNotable antiproliferative activity

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. For instance, it has been reported to inhibit the growth of lung, brain, and colorectal cancer cells as well.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of the fluoro and methyl groups enhances lipophilicity and bioavailability compared to other analogs. Structural variations among related compounds demonstrate varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
6-Methyl-1-(3-pyridinyl)-pyrazolo[3,4-d]pyrimidin-4-oneMethyl group at position 6Antimicrobial and anti-inflammatory
2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneDihydro form; lacks fluorine substitutionAnticancer activity against ovarian cancer cells
5-Benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-oneBenzamido group instead of fluoro-methyl phenylPotential anti-inflammatory properties

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

  • Anticancer Efficacy : A study assessed the effects of the compound on HepG2 and HeLa cells, revealing significant inhibition rates compared to control groups. The results indicated a promising profile for further development as an anticancer drug.
  • Inflammation Models : In vivo studies demonstrated that administration of the compound resulted in a dose-dependent reduction in inflammatory markers in rat models, suggesting potential utility in treating inflammatory diseases.

Q & A

Q. What methodologies assess pharmacokinetic properties, such as metabolic stability or bioavailability?

  • Methodology :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes.
  • In vivo PK : Administer 10 mg/kg IV/PO in rodent models; calculate AUC, Cmax, and half-life .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.